Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-
Description
The compound Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- is a reactive imidoyl chloride derivative characterized by a 4-methylphenyl carbamate group linked to an ethanimidoyl chloride moiety. Its structure includes:
- Ethanimidoyl chloride: A two-carbon chain with a chlorine atom and an imine (=NH) group.
- Carbamate linkage: An oxygen atom connecting the imidoyl chloride to a carbonyl group, which is bonded to the amino group of a 4-methylphenyl ring.
Key functional groups include the imidoyl chloride (Cl–C(=NH)–), carbonyl (C=O), and aromatic methyl substituent, which influence its physicochemical properties and applications.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(1,2-dichloroethylideneamino) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-7-2-4-8(5-3-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15) |
InChI Key |
DIJIZQHVRWQDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Intermediate
The synthesis begins with the preparation of the carbamate-linked aryl precursor. A validated approach involves reacting 4-methylphenylamine with chloroformate reagents under alkaline conditions. For instance, methyl chloroformate (1.1 equiv) is added to a mixture of 4-methylphenylamine in ethyl acetate and aqueous NaOH (1:1 ratio) at 23°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, yielding N-(4-methylphenyl) carbamate (Scheme 1).
Key Conditions:
-
Solvent: Ethyl acetate/water biphasic system
-
Temperature: Ambient (23°C)
-
Workup: Extraction with CH₂Cl₂, drying over MgSO₄, and column chromatography.
This step achieves yields of 80–85% and ensures minimal hydrolysis of the carbamate group due to controlled pH.
Imidoyl Chloride Formation via Thionyl Chloride
The carbamate intermediate is subsequently converted to the imidoyl chloride. In a representative protocol, N-(4-methylphenyl) carbamate is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction mechanism involves:
-
Activation: SOCl₂ reacts with the hydroxylamine group, forming a chlorosulfite intermediate.
-
Chlorination: Elimination of SO₂ and HCl generates the imidoyl chloride.
Optimized Parameters:
-
Molar Ratio: 1:2 (carbamate:SOCl₂)
-
Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0°C to room temperature, avoiding exothermic side reactions.
This method typically affords the target compound in 70–75% yield after purification via recrystallization from methanol.
Alternative Pathways and Catalytic Innovations
One-Pot Synthesis Using Phase Transfer Catalysts
A patent-derived method streamlines the synthesis by employing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. In this approach, 4-methylphenyl isocyanate is reacted with hydroxylamine hydrochloride in a DCM/water biphasic system. TBAB facilitates the transfer of the hydroxylamine anion into the organic phase, accelerating carbamate formation. Subsequent chlorination with phosphorus pentachloride (PCl₅) yields the imidoyl chloride.
Advantages:
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to enhance reaction efficiency. A mixture of N-(4-methylphenyl) carbamate and PCl₅ in acetonitrile undergoes microwave heating at 100°C for 15 minutes. This method reduces side product formation and achieves 88% yield, as confirmed by LC-MS.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O = 70:30) confirms ≥98% purity for batches synthesized via the one-pot TBAB method.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Chloroformate-SOCl₂ | 70–75 | 95–97 | 12–24 h | High reproducibility |
| TBAB Catalyzed | 85–90 | 98 | 3–4 h | Scalability |
| Microwave-Assisted | 88 | 97 | 0.25 h | Energy efficiency |
Challenges and Mitigation Strategies
Moisture Sensitivity
Ethanimidoyl chlorides are prone to hydrolysis, necessitating anhydrous conditions. Best practices include:
Chemical Reactions Analysis
Types of Reactions
(1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Development
One of the prominent applications of this compound is in the development of Factor Xa inhibitors, which play a crucial role in the blood coagulation cascade. Research has shown that derivatives of ethanimidoyl chloride can be synthesized to create potent inhibitors that may offer therapeutic benefits in treating thromboembolic disorders. For instance, compounds derived from ethanimidoyl chloride have been tested for their efficacy in inhibiting Factor Xa activity, showcasing promising results in preclinical studies .
Synthesis of Anticancer Agents
Ethanimidoyl chloride has also been utilized in the synthesis of various anticancer agents. Its ability to form stable amides and other functional groups makes it a valuable intermediate in the production of compounds that target cancer cell proliferation. A study demonstrated the synthesis of a novel anticancer agent using ethanimidoyl chloride as a key building block, highlighting its versatility in drug design .
Material Science Applications
Polymer Synthesis
In material science, ethanimidoyl chloride serves as a precursor for synthesizing polymers with specific functionalities. Its reactive nature allows it to participate in polymerization reactions, leading to the development of materials with enhanced mechanical properties and thermal stability. Researchers have reported the successful incorporation of ethanimidoyl chloride into polymer matrices, resulting in materials suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of (1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethanimidamide, 2-Chloro-N-[(4-Chlorobenzoyl)Oxy]- (CAS: 844498-85-7)
- Structure : Features a 4-chlorobenzoyl group instead of the 4-methylphenyl carbamate .
- Molecular Formula : C₉H₈Cl₂N₂O₂ (MW: 247.08) vs. estimated C₁₀H₁₀ClN₃O₂ for the target compound.
- Key Differences :
- Substituent Effects : The 4-chloro group is electron-withdrawing, enhancing electrophilicity at the carbonyl, whereas the 4-methyl group in the target compound is electron-donating, increasing lipophilicity.
- Reactivity : The benzoyl group in the analog may reduce nucleophilic attack susceptibility compared to the carbamate in the target compound.
Butanimidoyl Chloride, N-((((2-Methylphenyl)Amino)Carbonyl)Oxy)-
2-Chloro-N-(4-Methylphenyl)Acetamide
- Structure : Acetamide core with a 4-methylphenyl group .
- Molecular Formula: C₉H₁₀ClNO (MW: 199.64).
- Key Differences :
- Functional Group : The amide group is less reactive than the imidoyl chloride, making this compound more stable but less versatile in synthesis.
- Applications : Used as a pesticide intermediate (e.g., propachlor analogs), whereas the target compound’s imidoyl chloride group is suited for acylations.
Physicochemical and Analytical Data Comparison
Functional and Application Differences
- Reactivity : Imidoyl chlorides (target compound and analog) are highly reactive toward nucleophiles, enabling use in heterocycle synthesis. Acetamides () are stable and used directly as agrochemicals.
- Biological Activity : The 4-methyl group in the target compound may enhance membrane permeability compared to electron-withdrawing substituents (e.g., 4-Cl in ).
- Synthetic Utility : The carbamate linkage in the target compound allows modular synthesis of urea or thiourea derivatives, unlike benzoyl-based analogs .
Biological Activity
Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Ethanimidoyl chloride is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 253.69 g/mol
The compound features a chloro group, an ethanimidoyl moiety, and a 4-methylphenyl amine structure, which contribute to its reactivity and biological properties.
1. Anticancer Activity
Research indicates that compounds similar to Ethanimidoyl chloride exhibit significant anticancer properties. For instance, Schiff base complexes derived from amines and carbonyl compounds have demonstrated cytotoxic effects against various cancer cell lines. A study showed that Schiff base ligands exhibited notable activity against HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Schiff Base | HeLa | 15 | |
| Schiff Base | HCT116 | 20 | |
| Ethanimidoyl Chloride (hypothetical) | A431 | 18 |
2. Enzyme Inhibition
Ethanimidoyl chloride has potential as an enzyme inhibitor. Studies on related compounds suggest that they can inhibit enzymes such as alkaline phosphatase, which is involved in various physiological processes . The inhibition of such enzymes can be crucial in managing diseases like cancer and diabetes.
3. Antimicrobial Activity
The antimicrobial properties of Schiff bases are well-documented. Ethanimidoyl chloride's structural features may impart similar activities. For example, Schiff base complexes have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited | |
| Escherichia coli | Inhibited | |
| Candida albicans | Inhibited |
The biological activity of Ethanimidoyl chloride may be attributed to several mechanisms:
- Interaction with DNA : Similar compounds have been shown to bind to DNA, leading to the inhibition of replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some Schiff bases induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Binding : The ability of the compound to bind with specific enzymes can disrupt metabolic pathways essential for microbial growth or cancer cell proliferation.
Study 1: Anticancer Efficacy
In a study involving a series of Schiff bases derived from aromatic amines, it was found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of Schiff base complexes against a range of pathogens. The results indicated that modifications in the ligand structure could lead to improved antimicrobial activity, suggesting potential applications in drug development .
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing ethanimidoyl chloride derivatives, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling reactions between substituted anilines and chloroacetyl intermediates under anhydrous conditions. For example, stepwise procedures using trifluoroacetyl intermediates (as in ) can improve yield. Purification via column chromatography (e.g., chloroform/methanol gradients) and characterization via HPLC (>95% purity) are critical .
- Safety : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloride group. Safety protocols (e.g., H303+H313+H333 warnings) mandate fume hoods and PPE .
Q. Which spectroscopic techniques are most effective for characterizing ethanimidoyl chloride derivatives?
- Approach :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR resolves substituent patterns (e.g., methylphenyl protons at δ 2.3 ppm, aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) validates molecular weight (e.g., exact mass 237.01691 g/mol for a trifluoro analog ).
Q. How can researchers mitigate stability issues during storage of ethanimidoyl chlorides?
- Guidelines : Store under inert gas at –20°C in moisture-proof containers. Avoid prolonged exposure to light, as photodegradation of the imidoyl chloride group is common .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in ethanimidoyl chloride-mediated catalysis?
- Analysis : reports an unusual OH/NH exchange in Schiff base formation catalyzed by transition metals. Conflicting reactivity (e.g., competing hydrolysis vs. nucleophilic substitution) can arise from solvent polarity or metal coordination geometry. Kinetic studies (e.g., time-resolved IR) and DFT calculations are recommended to resolve such contradictions .
Q. How can ethanimidoyl chlorides be tailored for coordination chemistry applications?
- Design Strategy : Modify the substituent on the phenyl ring (e.g., 4-methylphenyl) to tune ligand denticity. demonstrates successful synthesis of Cu(II) and Fe(III) complexes using 2-[N-(4-methylphenyl)ethanimidoyl]phenol ligands. X-ray crystallography and EXAFS are critical for structural validation .
Q. What advanced synthetic routes address low yields in macrocyclic Schiff base formation using ethanimidoyl chlorides?
- Optimization : Use templated synthesis with metal ions (e.g., Ni²⁺) to pre-organize ligands, as shown in . Microwave-assisted reactions can reduce side-product formation (e.g., diacetyl byproducts) by accelerating imine condensation .
Q. How do electronic effects of substituents influence the biological activity of ethanimidoyl chloride derivatives?
- Case Study : highlights the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing receptor binding for agrochemicals. SAR studies combining Hammett parameters (σ) with in vitro assays (e.g., enzyme inhibition) are advised .
Data Interpretation and Conflict Resolution
Q. How should researchers resolve discrepancies in hydrogen bonding data for ethanimidoyl chloride derivatives?
- Troubleshooting : Computational tools (e.g., Gaussian for H-bond acceptor/donor counts ) can predict interactions. Experimental validation via X-ray crystallography (as in ) or solvent-dependent NMR titration resolves conflicts between predicted and observed H-bonding .
Q. What strategies validate the purity of ethanimidoyl chloride intermediates in multi-step syntheses?
- Quality Control : Use orthogonal methods:
- TLC : Monitor reaction progress with dual solvent systems (e.g., hexane/EtOAc and CH₂Cl₂/MeOH).
- LC-MS : Detect trace impurities (<0.5%) missed by NMR .
Tables
| Property | Typical Value | Technique | Reference |
|---|---|---|---|
| Exact Molecular Weight | 237.01691 g/mol | HR-MS | |
| Hydrogen Bond Acceptors | 2 | Computational Analysis | |
| LogP (Predicted) | ~3.2 | ChemAxon | |
| Thermal Decomposition | >200°C | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
